2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with thiomorpholine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield . The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(morpholin-4-ylmethyl)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-Methyl-3-(piperidin-4-ylmethyl)aniline: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs . The sulfur atom in the thiomorpholine ring can participate in additional interactions, potentially enhancing the compound’s reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-3-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZJSSCDHVCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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